1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}ethan-1-one
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Description
1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}ethan-1-one is a useful research compound. Its molecular formula is C27H22F3N3O2S and its molecular weight is 509.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Efficient synthesis methodologies for related compounds, such as bis(1H-indol-3-yl)ethanones, have been developed, highlighting generality, short reaction times, simple experimental procedures, and excellent yields, which could be applicable for synthesizing the compound of interest (Mosslemin & Movahhed, 2012). Another study emphasizes the synthesis of novel bioactive molecules, including chalcone derivatives with antioxidant and antimicrobial activities, suggesting potential applications in drug discovery (Gopi, Sastry, & Dhanaraju, 2016).
Biological Activities
Research on derivatives similar to the compound of interest has revealed a range of biological activities. For example, compounds have been synthesized with significant anti-inflammatory and analgesic properties, suggesting potential therapeutic applications (Sharpe et al., 1985). Antimicrobial and antioxidant activities have also been identified in newly synthesized compounds, indicating their usefulness in addressing oxidative stress and infections (Abdel-Wahab, Awad, & Badria, 2011).
Anticancer Potential
Certain indole derivatives, closely related to the compound , have been evaluated for their anticancer properties. For instance, the synthesis of novel indole-based derivatives with demonstrated antimicrobial activity suggests a broader potential for cancer research (Reactions of Some New Thienothiophene Derivatives, Mabkhot et al., 2011). Another study on imidazo[2,1-b][1,3]thiazoles derived from γ-bromodipnones showed potential as anticancer agents, further highlighting the therapeutic relevance of such compounds (Потиха & Броварец, 2020).
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F3N3O2S/c1-18-6-8-20(9-7-18)24-16-31-26(33(24)21-10-12-22(13-11-21)35-27(28,29)30)36-17-25(34)32-15-14-19-4-2-3-5-23(19)32/h2-13,16H,14-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWILOPAIZIWDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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